2-(4-acetylphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-(4-acetylphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an acetylphenoxy group and a cyano-dimethylpropyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 4-acetylphenol: This can be achieved through the Friedel-Crafts acylation of phenol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Etherification: The 4-acetylphenol is then reacted with an appropriate halide (e.g., bromoacetic acid) to form 4-acetylphenoxyacetic acid.
Amidation: The 4-acetylphenoxyacetic acid is then converted to its corresponding amide by reacting with 1-cyano-1,2-dimethylpropylamine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogenation over palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-acetylphenoxyacetic acid.
Reduction: Formation of 2-(4-acetylphenoxy)-N-(1-amino-1,2-dimethylpropyl)acetamide.
Substitution: Formation of substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetylphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide: shares structural similarities with other acetamide derivatives, such as:
Uniqueness
- The presence of both the acetylphenoxy and cyano-dimethylpropyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. These features make it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11(2)16(4,10-17)18-15(20)9-21-14-7-5-13(6-8-14)12(3)19/h5-8,11H,9H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHFOAZYIRUUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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